molecular formula C8H10O2S B3077250 2-Methyl-3-(thiophen-2-yl)propanoic acid CAS No. 104483-15-0

2-Methyl-3-(thiophen-2-yl)propanoic acid

Cat. No.: B3077250
CAS No.: 104483-15-0
M. Wt: 170.23 g/mol
InChI Key: YAUVRHSZEQIRJG-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a propanoic acid moiety

Scientific Research Applications

2-Methyl-3-(thiophen-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving thiophene derivatives.

    Industry: It is utilized in the production of materials such as organic semiconductors and corrosion inhibitors.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-Methyl-3-(thiophen-2-yl)propanoic acid” were not found in the search results, research into related compounds suggests potential areas of interest. For example, indole derivatives have been found to have diverse biological activities and are being explored for new therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(thiophen-2-yl)propanoic acid typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method includes the alkylation of thiophene with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the thiophene ring, allowing it to act as a nucleophile and attack the alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated thiophene derivatives.

Mechanism of Action

The mechanism by which 2-Methyl-3-(thiophen-2-yl)propanoic acid exerts its effects depends on its specific application In biological systems, the thiophene ring can interact with various molecular targets, including enzymes and receptors The carboxylic acid group may form hydrogen bonds with active site residues, enhancing binding affinity and specificity

Comparison with Similar Compounds

  • 2-Methyl-2-(thiophen-2-yl)propanoic acid
  • 3-(Thiophen-3-yl)propanoic acid
  • 3-amino-3-(thiophen-2-yl)propanoic acid

Comparison: 2-Methyl-3-(thiophen-2-yl)propanoic acid is unique due to the position of the methyl group and the thiophene ring, which influences its reactivity and interactions with other molecules. Compared to 2-Methyl-2-(thiophen-2-yl)propanoic acid, the 3-position substitution in this compound may result in different steric and electronic effects, affecting its chemical behavior and biological activity. Similarly, the presence of an amino group in 3-amino-3-(thiophen-2-yl)propanoic acid introduces additional functionality, potentially altering its reactivity and applications.

Properties

IUPAC Name

2-methyl-3-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUVRHSZEQIRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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